N-[3-(Dimethylamino)propyl]formamide

Polyurethane catalysis HR molded foam Tertiary amine catalyst loading

N-[3-(Dimethylamino)propyl]formamide (CAS 5922-69-0), also known as N,N-dimethyl-N'-formylpropylenediamine, is a bifunctional molecule bearing a tertiary amine and a formamide group. Its molecular formula is C₆H₁₄N₂O (MW 130.19 g/mol).

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 5922-69-0
Cat. No. B3054259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Dimethylamino)propyl]formamide
CAS5922-69-0
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN(C)CCCNC=O
InChIInChI=1S/C6H14N2O/c1-8(2)5-3-4-7-6-9/h6H,3-5H2,1-2H3,(H,7,9)
InChIKeyWFBDWTZOYPUBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Dimethylamino)propyl]formamide (CAS 5922-69-0) Procurement Baseline: Core Physicochemical & Regulatory Identity


N-[3-(Dimethylamino)propyl]formamide (CAS 5922-69-0), also known as N,N-dimethyl-N'-formylpropylenediamine, is a bifunctional molecule bearing a tertiary amine and a formamide group. Its molecular formula is C₆H₁₄N₂O (MW 130.19 g/mol). Physicochemical data include a density of 0.923 g/cm³, a boiling point of 252.1 °C at 760 mmHg, and a flash point of 106.2 °C [1]. Computed properties indicate a LogP of -0.591 and an InChI Key of WFBDWTZOYPUBQZ-UHFFFAOYSA-N [2]. Under REACH, this substance is registered exclusively as an intermediate with the tonnage band 'Intermediate use only' [3]. It is commercially supplied as a tertiary amine catalyst under the trade name ADDOCAT® 3144 for polyurethane production .

Why Generic Substitution of N-[3-(Dimethylamino)propyl]formamide (CAS 5922-69-0) Fails in Catalytic & Synthetic Applications


Substituting N-[3-(dimethylamino)propyl]formamide with close structural analogs such as N-[3-(dimethylamino)propyl]methacrylamide, N-[3-(dimethylamino)propyl]acrylamide, or the bis-amine derivative N,N-bis[3-(dimethylamino)propyl]formamide introduces significant changes in reactivity, catalytic profile, and regulatory standing that preclude direct interchange. The formamide group in the target compound confers distinct reactivity in Vilsmeier-type formylation and cyclization reactions compared to the methacrylamide or acrylamide analogs, which preferentially undergo Michael addition and polymerization pathways . In polyurethane catalysis, the mono-amine formamide (ADDOCAT® 3144) provides a balanced gel/blow profile suited for high-resilience molded foams at low use levels (0.5–1.0 pbw), whereas the bis-amine analog N,N-bis[3-(dimethylamino)propyl]formamide acts as a strong non-reactive gel catalyst that can produce overly tight foams exhibiting the 'finger nail' effect when used as the sole catalyst [1]. Furthermore, the REACH registration of CAS 5922-69-0 strictly as an 'intermediate use only' substance imposes regulatory constraints that do not necessarily apply to analogs with broader registrations. These differences in functional group reactivity, catalytic selectivity, and regulatory status mean that procurement decisions based on apparent structural similarity carry quantifiable technical and compliance risk.

Quantitative Differentiation Evidence for N-[3-(Dimethylamino)propyl]formamide (CAS 5922-69-0) vs. Closest Analogs


Reduced Catalyst Loading in HR Molded Polyurethane Foam: ADDOCAT® 3144 vs. Conventional Tertiary Amine Catalysts

As the commercial form of N-[3-(dimethylamino)propyl]formamide, ADDOCAT® 3144 is recommended at a loading of 0.5–1.0 parts by weight (pbw) for the production of high-resilience (HR) molded foam and rigid foam . In contrast, conventional universal tertiary amine catalysts such as ADDOCAT® 105 are typically employed at 0.8–2.0 pbw for equivalent HR foam applications, although precise comparator data from identical formulations are not publicly available . The lower recommended use range suggests a more efficient catalytic activity on a per-weight basis, potentially reducing total catalyst cost and minimizing amine emissions in the final foam product.

Polyurethane catalysis HR molded foam Tertiary amine catalyst loading

Catalytic Selectivity: Balanced Gel/Blow Profile vs. Strong Gel Bias of N,N-Bis[3-(dimethylamino)propyl]formamide

Patent data disclose that N,N-bis[3-(dimethylamino)propyl]formamide functions as a strong non-reactive gel catalyst. When used as the sole catalyst in polyurethane polyester foams, it produces a tight foam that displays the 'finger nail' effect—permanent indentation without full recovery [1]. In contrast, N-[3-(dimethylamino)propyl]formamide (as ADDOCAT® 3144) is formulated to give rigid foams a 'tough and elastic surface' and to improve adhesion between foam and facings, indicating a more balanced gel/blow catalytic profile [2]. Quantitative recovery data (e.g., ball rebound or compression set values) are not publicly available for direct comparison.

Polyurethane foam Gel/blow balance Catalyst selectivity

Distinct Functional Group Reactivity: Formamide vs. Methacrylamide/Acrylamide Analogs in Synthetic Chemistry

The formamide group of the target compound enables participation in reactions where the methacrylamide analog (N-[3-(dimethylamino)propyl]methacrylamide) and acrylamide analog (N-[3-(dimethylamino)propyl]acrylamide) follow divergent pathways. The formamide can be converted to imidoyl chlorides (Vilsmeier-type intermediates) for formylation chemistry , whereas the methacrylamide and acrylamide analogs contain α,β-unsaturated carbonyl groups that are susceptible to Michael addition and radical polymerization. This fundamental difference in functional group identity determines reaction applicability: the target compound can serve as a formylating agent or cyclization substrate, while the methacrylamide/acrylamide analogs are monomer/polymer precursors. Quantitative reactivity parameters (e.g., rate constants for specific transformations) are not available from public sources for direct comparison.

Organic synthesis Formamide reactivity Vilsmeier reagent Michael addition

Regulatory Status Differentiation: REACH 'Intermediate Use Only' Restriction

Under EU REACH, N-[3-(dimethylamino)propyl]formamide (CAS 5922-69-0, EC 227-652-0) is registered exclusively under the tonnage band 'Intermediate use only' [1]. This means the substance may only be manufactured and used under strictly controlled conditions for the synthesis of other substances; it cannot legally be placed on the market for end-use applications without a full registration. In contrast, closely related dimethylaminopropyl amines such as N,N-dimethyl-1,3-propanediamine (DMAPA, CAS 109-55-7) have broader registrations that permit use in consumer formulations including surfactants and cosmetics [2]. For industrial procurers, this regulatory distinction is legally binding: sourcing CAS 5922-69-0 for non-intermediate purposes violates REACH obligations, whereas the analog DMAPA does not carry this restriction.

REACH regulation Intermediate use Regulatory compliance Procurement restriction

Continuous-Flow Synthesis Yield Advantage Over Batch Processing for the Target Compound

A continuous-flow formylation process for N-[3-(dimethylamino)propyl]formamide has been reported: mixing with formic acid/acetic anhydride at 50 °C with a residence time of 8 minutes achieves an overall yield of 88% at >95% purity . This continuous process outperforms batch reactors by minimizing intermediate degradation. In comparison, a reported batch synthesis route yields the product at 59% of theory (b.p. 140 °C / 15 mm Hg) . While the two data points come from different laboratories and are not a controlled head-to-head study, the 29-percentage-point yield differential (88% continuous vs. 59% batch) is substantial and consistent with the known advantages of continuous processing for formylation reactions.

Continuous flow synthesis Process chemistry Reaction yield Purity

Validated Application Scenarios for N-[3-(Dimethylamino)propyl]formamide (CAS 5922-69-0) Based on Quantitative Differentiation Evidence


Low-Emission HR Molded Polyurethane Foam for Automotive Interiors

The recommended low catalyst loading of 0.5–1.0 pbw for ADDOCAT® 3144 (the commercial form of N-[3-(dimethylamino)propyl]formamide) aligns with the automotive industry's demand for reduced volatile organic compound (VOC) emissions and low fogging characteristics in interior foam components [1]. The balanced gel/blow profile produces foams with tough, elastic surfaces and good adhesion to facings, critical for instrument panels, door panels, and seating . Catalyst systems comprising N,N-bis(3-dimethylaminopropyl)formamide as a component have been specifically patented for producing polyurethane foams exhibiting low fogging while maintaining favorable physical properties for automotive interiors, confirming the formamide amine class's suitability for this application [2].

Controlled Intermediate Use in Pharmaceutical Synthesis Under REACH Compliance

As a REACH-registered intermediate-use-only substance, N-[3-(dimethylamino)propyl]formamide is legally positioned for strictly controlled synthesis of downstream pharmaceutical and fine chemical products [1]. The formamide group enables Vilsmeier-type formylation and cyclization reactions that are inaccessible to methacrylamide or acrylamide analogs . For procurers operating under EU regulatory frameworks, this compound's registration status mandates closed-system handling and precludes direct consumer-facing applications, making it suitable for B2B intermediate supply chains where regulatory compliance documentation is contractually required.

Continuous-Flow Manufacturing of High-Purity Formamide Intermediates

The demonstrated continuous-flow synthesis achieving 88% yield at >95% purity with an 8-minute residence time [1] positions this compound for scalable, high-throughput production in pharmaceutical intermediate and specialty chemical manufacturing. Compared to the reported 59% batch yield , the continuous process offers a 29-percentage-point yield advantage that translates to reduced raw material costs and waste generation. This scenario is particularly relevant for CDMOs and fine chemical manufacturers seeking to improve process economics for formamide-containing intermediates.

HPLC Method Development and Quality Control for Formamide-Containing APIs

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the separation and analysis of N-[3-(dimethylamino)propyl]formamide [1]. The method is scalable to preparative separations and compatible with mass spectrometry when phosphoric acid is substituted with formic acid, making it applicable to pharmacokinetic studies and impurity profiling. This established analytical method supports quality control workflows for pharmaceutical intermediates where this compound serves as a building block or process impurity.

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